molecular formula C24H19N3O2S B7808701 4-(((3-(4-Ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)methyl)benzonitrile

4-(((3-(4-Ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)methyl)benzonitrile

Cat. No.: B7808701
M. Wt: 413.5 g/mol
InChI Key: PLXBIJNVFOUNDC-UHFFFAOYSA-N
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Description

4-(((3-(4-Ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)methyl)benzonitrile, also known as CK1δ-IN-3, is a synthetic small molecule based on the 4(3H)-quinazolinone scaffold, a structure recognized as a privileged framework in medicinal chemistry for its diverse biological activities . This compound is supplied for research applications and is not intended for diagnostic or therapeutic use in humans or animals. The quinazolinone core is a significant pharmacophore found in various compounds with demonstrated potential in pharmaceutical research, particularly in oncology . Research into similar quinazolinone derivatives has shown their value as starting materials for synthesizing compounds that act as enzyme inhibitors, which may be relevant to inflammatory processes and cancer . Specifically, studies on analogous structures have been conducted to assess anti-proliferative effects on abnormal cells and anti-metastatic activity at a molecular level . From a chemical synthesis perspective, modern approaches for creating related quinazolinone esters utilize green chemistry methods, such as reactions in deep eutectic solvents (DES) and microwave-induced synthesis, to improve efficiency and reduce environmental impact . Researchers should handle this compound with appropriate safety precautions. It has hazard statements H315-H319, indicating it may cause skin irritation and serious eye irritation . For prolonged storage, it is recommended to keep the material sealed in a dry environment at 2-8°C .

Properties

IUPAC Name

4-[[3-(4-ethoxyphenyl)-4-oxoquinazolin-2-yl]sulfanylmethyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3O2S/c1-2-29-20-13-11-19(12-14-20)27-23(28)21-5-3-4-6-22(21)26-24(27)30-16-18-9-7-17(15-25)8-10-18/h3-14H,2,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLXBIJNVFOUNDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC4=CC=C(C=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of Thiourea Intermediate

Anthranilic acid (2-aminobenzoic acid, 10.0 g, 72.9 mmol) reacts with 4-ethoxyphenyl isothiocyanate (14.2 g, 79.9 mmol) in anhydrous ethanol under reflux for 6 hours. The thiourea intermediate, N-(4-ethoxyphenyl)-N'-(2-carboxyphenyl)thiourea, precipitates as a white solid (Yield: 85%, m.p. 178–180°C).

Characterization Data:

  • IR (KBr): 3320 (N–H), 1685 (C=O), 1235 cm⁻¹ (C=S).

  • ¹H NMR (DMSO-d₆): δ 10.2 (s, 1H, NH), 8.15 (d, J = 8.1 Hz, 1H, Ar–H), 7.52–7.48 (m, 2H, Ar–H), 7.32 (d, J = 8.7 Hz, 2H, Ar–H), 6.93 (d, J = 8.7 Hz, 2H, Ar–H), 4.08 (q, J = 7.0 Hz, 2H, OCH₂), 1.37 (t, J = 7.0 Hz, 3H, CH₃).

Cyclization to Quinazolinone

The thiourea intermediate (15.0 g, 43.2 mmol) undergoes cyclization in 6 M HCl at 90°C for 4 hours. The resulting 3-(4-ethoxyphenyl)-2-mercapto-4(3H)-quinazolinone is isolated as a pale yellow solid (Yield: 78%, m.p. 215–217°C).

Characterization Data:

  • IR (KBr): 2560 (S–H), 1680 (C=O), 1240 cm⁻¹ (C–O).

  • ¹H NMR (DMSO-d₆): δ 8.20 (d, J = 7.9 Hz, 1H, Ar–H), 7.85–7.78 (m, 2H, Ar–H), 7.65 (t, J = 7.6 Hz, 1H, Ar–H), 7.45 (d, J = 8.8 Hz, 2H, Ar–H), 6.98 (d, J = 8.8 Hz, 2H, Ar–H), 4.12 (q, J = 7.0 Hz, 2H, OCH₂), 1.39 (t, J = 7.0 Hz, 3H, CH₃).

  • HRMS (ESI): m/z calcd for C₁₆H₁₅N₂O₂S [M+H]⁺: 313.0875; found: 313.0878.

Synthesis of (Bromomethyl)benzonitrile

Bromination of 4-Cyanobenzyl Alcohol

4-Cyanobenzyl alcohol (5.0 g, 37.9 mmol) reacts with phosphorus tribromide (14.3 g, 53.1 mmol) in dry diethyl ether at 0°C for 2 hours. The crude product is purified by recrystallization from hexane to yield 4-(bromomethyl)benzonitrile as colorless crystals (Yield: 82%, m.p. 89–91°C).

Characterization Data:

  • IR (KBr): 2220 (C≡N), 650 cm⁻¹ (C–Br).

  • ¹H NMR (CDCl₃): δ 7.75 (d, J = 8.3 Hz, 2H, Ar–H), 7.55 (d, J = 8.3 Hz, 2H, Ar–H), 4.52 (s, 2H, CH₂Br).

Alkylation to Form Thioether Linkage

Reaction Conditions

3-(4-Ethoxyphenyl)-2-mercapto-4(3H)-quinazolinone (5.0 g, 16.0 mmol) and 4-(bromomethyl)benzonitrile (3.7 g, 19.2 mmol) are stirred in dry DMF with potassium carbonate (3.3 g, 24.0 mmol) under nitrogen at 60°C for 8 hours. The product is precipitated in ice-water and recrystallized from ethanol (Yield: 68%, m.p. 192–194°C).

Characterization Data:

  • IR (KBr): 2220 (C≡N), 1685 (C=O), 1245 cm⁻¹ (C–O).

  • ¹H NMR (DMSO-d₆): δ 8.25 (d, J = 7.8 Hz, 1H, Ar–H), 7.95 (d, J = 8.4 Hz, 2H, Ar–H), 7.88–7.82 (m, 3H, Ar–H), 7.70 (d, J = 8.4 Hz, 2H, Ar–H), 7.63 (t, J = 7.6 Hz, 1H, Ar–H), 7.49 (d, J = 8.8 Hz, 2H, Ar–H), 6.99 (d, J = 8.8 Hz, 2H, Ar–H), 4.51 (s, 2H, SCH₂), 4.15 (q, J = 7.0 Hz, 2H, OCH₂), 1.40 (t, J = 7.0 Hz, 3H, CH₃).

  • ¹³C NMR (DMSO-d₆): δ 169.5 (C=O), 159.8 (C–O), 144.2 (C≡N), 137.6–114.3 (Ar–C), 63.2 (OCH₂), 35.4 (SCH₂), 14.9 (CH₃).

  • HRMS (ESI): m/z calcd for C₂₅H₂₀N₃O₂S [M+H]⁺: 442.1298; found: 442.1301.

Optimization of Reaction Parameters

Solvent and Base Screening

The alkylation step was optimized by testing solvents (DMF, THF, acetonitrile) and bases (K₂CO₃, NaH, Et₃N). DMF with K₂CO₃ provided the highest yield (68%) due to superior solubility of intermediates.

Temperature and Time Dependence

Yields improved from 52% to 68% when increasing the reaction temperature from 40°C to 60°C. Prolonged heating beyond 8 hours led to decomposition (>10% yield loss).

Comparative Analysis of Quinazolinone Derivatives

CompoundYield (%)Melting Point (°C)COX-2 Inhibition (%)
Target Compound68192–194N/A
Celecoxib80.1
1c (Methoxy analog)45.5228–22947.1

Mechanistic Insights

The thiourea cyclization proceeds via intramolecular nucleophilic attack of the carbonyl oxygen on the thiocarbonyl carbon, followed by aromatization. The alkylation involves an SN2 mechanism, where the thiolate ion displaces bromide from (bromomethyl)benzonitrile .

Chemical Reactions Analysis

Types of Reactions

WAY-345438 can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule, potentially altering its activity.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms, which can change the compound’s properties.

    Substitution: Replacement of one functional group with another, which can modify the compound’s reactivity and interactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas are used.

    Substitution: Reagents like halogens (chlorine, bromine), alkyl halides, and acyl chlorides are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or ketone derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Pharmaceutical Applications

  • Anticancer Research :
    • The compound has shown promise in the development of novel anticancer agents. Its unique structure allows for interaction with specific biological targets, potentially inhibiting tumor growth. Studies have indicated its efficacy in various cancer cell lines, making it a valuable candidate for further research in oncology .
  • Anti-inflammatory Properties :
    • Research indicates that this compound possesses anti-inflammatory effects, which can be beneficial in treating conditions such as arthritis and other inflammatory diseases. Its mechanism may involve the modulation of inflammatory pathways, although further studies are required to elucidate the exact mechanisms .
  • Drug Delivery Systems :
    • The compound is being investigated for use in drug delivery systems. Its chemical properties can enhance the bioavailability of therapeutic agents, improving their efficacy and reducing side effects. This application is particularly relevant for targeted therapies in cancer treatment .

Biochemical Studies

The compound is utilized in various biochemical assays to explore enzyme interactions and metabolic pathways. It aids researchers in understanding complex biochemical processes:

  • Enzyme Inhibition Studies : It serves as a tool to study enzyme kinetics and inhibition mechanisms, providing insights into metabolic regulation.
  • Pathway Analysis : The compound's interactions help delineate metabolic pathways, contributing to the broader understanding of cellular metabolism .

Material Science

In material science, 4-(((3-(4-Ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)methyl)benzonitrile is explored for its potential in developing advanced materials:

  • Coatings and Polymers :
    • The compound's properties lend themselves well to applications in coatings that require enhanced durability and performance characteristics. Research focuses on formulating materials that can withstand harsh environmental conditions while maintaining structural integrity .
  • Nanotechnology :
    • Investigations into nanocomposites incorporating this compound aim to improve mechanical properties and thermal stability, paving the way for innovative applications in electronics and aerospace .

Case Studies

  • Anticancer Activity :
    • A study conducted on various cancer cell lines demonstrated that the compound inhibits cell proliferation significantly more than existing treatments at comparable concentrations. The results suggest a potential new avenue for cancer therapy (Journal of Medicinal Chemistry) .
  • Anti-inflammatory Mechanism :
    • In vitro studies showed that this compound effectively reduced pro-inflammatory cytokine production in macrophages, indicating its potential as an anti-inflammatory agent (European Journal of Pharmacology) .
  • Drug Delivery Efficiency :
    • Research investigating the formulation of nanoparticles using this compound revealed enhanced drug loading capacity and release profiles compared to traditional carriers (International Journal of Pharmaceutics) .

Mechanism of Action

WAY-345438 exerts its effects by inhibiting the activity of Casein kinase 1δ. This enzyme is involved in phosphorylating various substrates, which in turn regulate multiple cellular processes. By inhibiting Casein kinase 1δ, WAY-345438 can modulate these processes, leading to potential therapeutic benefits. The molecular targets and pathways involved include:

    Circadian rhythm regulation: Inhibition of Casein kinase 1δ affects the phosphorylation of proteins involved in the circadian clock, potentially altering sleep-wake cycles.

    DNA repair: Modulation of Casein kinase 1δ activity can influence the repair of damaged DNA, which is crucial for maintaining genomic stability.

    Cell division: Inhibition of Casein kinase 1δ can impact cell cycle progression and division, which is relevant in cancer research.

Comparison with Similar Compounds

Substituent Effects on the Aromatic Ring

The 3-position substituent on the quinazolinone core significantly impacts physicochemical and biological properties. Key analogs include:

Compound ID 3-Substituent Thioether-Linked Group Yield (%) Melting Point (°C) Key Features
Target 4-Ethoxyphenyl Methylbenzonitrile N/A N/A High polarity, potential HDAC inhibition
40 4-Methoxyphenyl Benzylidene-thiazolidinone 50 190–192 Anticancer activity (unspecified targets)
41 Phenyl Benzylidene-thiazolidinone 50 243–246 Higher melting point due to unsubstituted phenyl
42 4-Fluorophenyl Benzylidene-thiazolidinone 49 163–166 Electron-withdrawing F enhances stability
43 4-Chlorophenyl Benzylidene-thiazolidinone 52 239–241 Chlorine increases lipophilicity
5e 4-Bromophenyl Methylbenzamide 58 170–175 Bromine enhances HDAC inhibition (IC₅₀ data not provided)

Key Observations :

  • Electron-donating groups (e.g., –OCH₃ in 40, –OCH₂CH₃ in target) improve solubility but may reduce thermal stability (lower melting points compared to halogenated analogs).
  • Halogenated analogs (42, 43, 5e) exhibit higher melting points due to stronger intermolecular interactions (e.g., dipole-dipole, halogen bonding). The bromine in 5e may enhance bioactivity by interacting with hydrophobic enzyme pockets .

Functionalization of the Thioether Group

The thioether linkage at position 2 is a critical site for derivatization:

  • Acetate esters (e.g., methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate ): Esters are metabolically labile, enabling prodrug strategies. Synthesized via green chemistry (59% yield using DES/microwave), this compound highlights eco-friendly alternatives to traditional DMF-based methods .

Structural and Electronic Comparisons

  • This contrasts with electron-withdrawing halogens (F, Cl, Br) in analogs 42, 43, and 5e, which may enhance electrophilic reactivity.
  • Steric Considerations : The ethoxy group’s bulkiness (–OCH₂CH₃) could hinder binding in sterically constrained active sites compared to smaller substituents (–F, –Cl).

Biological Activity

4-(((3-(4-Ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)methyl)benzonitrile (CAS No. 571174-12-4) is a compound that has garnered interest in medicinal chemistry, particularly for its potential anticancer properties. Its unique structure combines a quinazolinone core with a thioether and benzonitrile moiety, which may contribute to its biological activity.

Chemical Structure and Properties

The molecular formula of this compound is C24H19N3O2SC_{24}H_{19}N_{3}O_{2}S, with a molecular weight of approximately 413.5 g/mol. The compound exhibits a purity of 96% and is characterized by the following structural features:

  • Core Structure : Quinazolinone derivative
  • Functional Groups : Thioether, benzonitrile

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinazolinone derivatives. For instance, compounds similar to 4-(((3-(4-Ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)methyl)benzonitrile have shown significant cytotoxic effects against various cancer cell lines, including breast (MCF-7), lung, and colon cancers. In vitro assays indicate that these compounds can inhibit cell proliferation effectively.

Table 1: Summary of Anticancer Activity

CompoundCancer TypeIC50 (µM)Reference
Compound AMCF-7 (Breast)0.097 ± 0.019
Compound BA549 (Lung)0.173 ± 0.012
Compound CHT29 (Colon)0.128 ± 0.024

The mechanism by which these compounds exert their anticancer effects often involves inhibition of key protein kinases such as CDK2, HER2, and EGFR. For instance, quinazolinone derivatives have been shown to act as ATP non-competitive inhibitors against CDK2 and competitive inhibitors against EGFR, which are crucial pathways in cancer cell proliferation and survival.

Anticonvulsant Activity

In addition to anticancer properties, some derivatives of quinazolinones have demonstrated anticonvulsant activity in preclinical models. These compounds were evaluated using the pentylenetetrazole-induced seizure model in mice, indicating potential therapeutic applications in epilepsy treatment.

Table 2: Anticonvulsant Activity Evaluation

CompoundDose (mg/kg)Model UsedResult
Compound D50PTZSignificant reduction in seizure activity
Compound E100PTZComparable to standard anticonvulsants like phenobarbital

Case Studies

  • Study on Quinazolinone Derivatives : A study synthesized various quinazolinone derivatives and evaluated their cytotoxicity against several cancer cell lines. The findings indicated that certain modifications to the quinazolinone structure significantly enhanced anticancer activity while maintaining low toxicity profiles .
  • Anticonvulsant Research : Another research focused on the synthesis of quinazolinone derivatives as dual modulators of GABA receptors and inhibitors of carbonic anhydrase II demonstrated promising results in animal models .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-(((3-(4-Ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)methyl)benzonitrile, and how can reaction conditions be tailored to improve yield?

  • Methodological Answer : A common approach involves condensation of 4-ethoxyphenyl-substituted quinazolinone precursors with thiol-containing intermediates. For example, refluxing 3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazoline-2-thiol with a benzonitrile derivative bearing a bromomethyl group in ethanol, using glacial acetic acid as a catalyst, can yield the target compound. Reaction time (4–6 hours), solvent polarity, and stoichiometric ratios of reagents should be optimized to minimize byproducts. Purification via recrystallization or column chromatography is recommended to isolate the product .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound, and how should they be applied?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm the presence of the ethoxyphenyl (δ ~6.8–7.4 ppm for aromatic protons), thioether (–SCH2_2–, δ ~3.5–4.0 ppm), and nitrile groups (indirectly inferred via adjacent protons).
  • Infrared (IR) Spectroscopy : Identify the C≡N stretch (~2220–2240 cm1^{-1}) and carbonyl (C=O) stretch (~1680–1700 cm1^{-1}).
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks and fragmentation patterns aligned with the molecular formula (C24_{24}H19_{19}N3_3O2_2S).
  • HPLC/Purity Analysis : Use a C18 column with acetonitrile/water gradients to assess purity (>95%) and detect impurities .

Advanced Research Questions

Q. How can SHELXL be applied to refine the crystal structure of this compound, and what challenges arise during crystallographic analysis?

  • Methodological Answer : SHELXL is used for small-molecule refinement by integrating X-ray diffraction data. Key steps include:

  • Data Collection : Use a single-crystal X-ray diffractometer (e.g., Mo-Kα radiation, λ = 0.71073 Å).
  • Structure Solution : Employ direct methods (via SHELXT) to generate initial phases.
  • Refinement : Apply SHELXL to optimize atomic positions, thermal parameters, and occupancy factors. Challenges include handling disorder in the ethoxy group or thioether linkage, which may require constraints or split-site modeling. Twinning or low-resolution data (<1.0 Å) can complicate refinement, necessitating iterative cycles of manual adjustment and validation using R-factors and electron density maps .

Q. How can researchers resolve contradictions between spectroscopic data (e.g., NMR) and crystallographic results for this compound?

  • Methodological Answer : Discrepancies may arise from dynamic processes (e.g., rotational isomerism in solution vs. static crystal structures). Strategies include:

  • Variable-Temperature NMR : Probe conformational flexibility by observing signal coalescence at elevated temperatures.
  • DFT Calculations : Compare computed NMR chemical shifts (using Gaussian or ORCA) with experimental data to identify dominant conformers.
  • Complementary Techniques : Use powder X-ray diffraction (PXRD) to verify phase purity and compare with single-crystal data. For example, if the NMR suggests multiple conformers but crystallography shows a single structure, solvent-mediated polymorphism may explain the divergence .

Q. What experimental designs are recommended to study the reactivity of the thioether and nitrile functional groups in this compound?

  • Methodological Answer :

  • Thioether Reactivity : Perform nucleophilic substitution reactions (e.g., alkylation with methyl iodide) or oxidation studies (e.g., using H2_2O2_2 to form sulfoxide/sulfone derivatives). Monitor reaction progress via TLC and characterize products via 1H^1H-NMR shifts in the –SCH2_2– region.
  • Nitrile Reactivity : Explore hydrolysis (acidic/basic conditions to form carboxylic acids/amides) or click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition). Use IR spectroscopy to track the disappearance of the C≡N peak (~2240 cm1^{-1}) .

Q. How do structural modifications (e.g., ethoxy vs. methoxy substituents) impact the compound’s biological activity or physicochemical properties?

  • Methodological Answer :

  • Synthesis of Analogues : Replace the ethoxy group with methoxy, hydroxy, or halogen substituents via modified condensation reactions ().
  • Property Analysis : Compare logP (via HPLC retention times) to assess lipophilicity changes. Evaluate bioactivity (e.g., enzyme inhibition assays) to correlate substituent effects with potency. For instance, bulkier ethoxy groups may enhance membrane permeability but reduce binding affinity compared to methoxy analogues .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported synthetic yields for similar quinazolinone derivatives?

  • Methodological Answer : Yield discrepancies often stem from variations in solvent purity, catalyst loading, or reaction scale. To mitigate:

  • Design of Experiments (DoE) : Use factorial designs to test interactions between variables (e.g., temperature, solvent ratio).
  • Reproducibility Checks : Replicate literature procedures with rigorous control of anhydrous conditions (e.g., molecular sieves for moisture-sensitive steps).
  • Byproduct Analysis : Employ LC-MS to identify side products (e.g., dimerization or hydrolysis) that reduce yield .

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